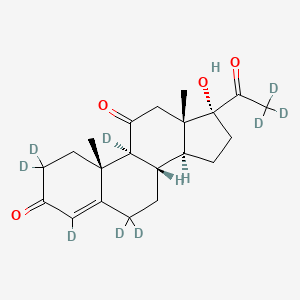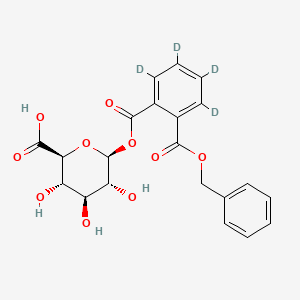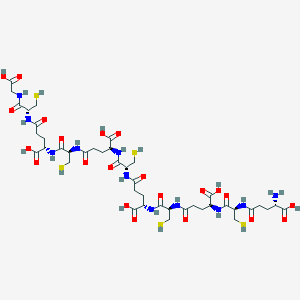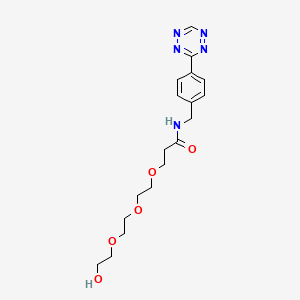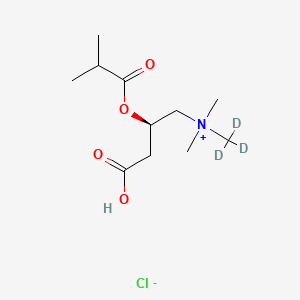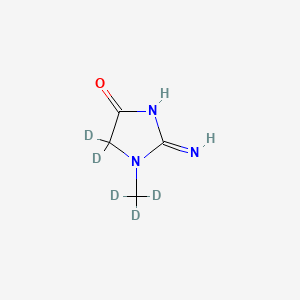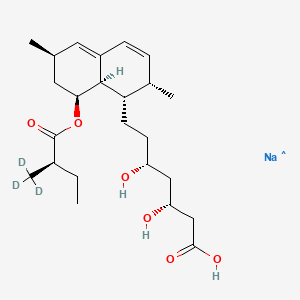
Epi Lovastatin Hydroxy Acid-d3 (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epi Lovastatin Hydroxy Acid-d3 (sodium salt): is a deuterated form of the hydroxy acid metabolite of lovastatin. Lovastatin is a member of the statin class of drugs, which are used to lower cholesterol levels in the blood. The deuterated form, Epi Lovastatin Hydroxy Acid-d3, is often used in research to study the pharmacokinetics and metabolism of lovastatin due to its stability and traceability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Epi Lovastatin Hydroxy Acid-d3 (sodium salt) involves the incorporation of deuterium atoms into the lovastatin molecule This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents
Industrial Production Methods: Industrial production of Epi Lovastatin Hydroxy Acid-d3 (sodium salt) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents, controlled reaction temperatures, and purification steps such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Epi Lovastatin Hydroxy Acid-d3 (sodium salt) undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy acid to the corresponding ketone.
Reduction: Reduction of the ketone back to the hydroxy acid.
Substitution: Replacement of functional groups with deuterium atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Deuterated reagents like deuterium gas or deuterated solvents are employed.
Major Products: The major products formed from these reactions include deuterated analogs of lovastatin and its metabolites, which are used for further research and analysis.
Scientific Research Applications
Epi Lovastatin Hydroxy Acid-d3 (sodium salt) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of lovastatin.
Biology: Employed in biological studies to investigate the effects of lovastatin on cellular processes and pathways.
Medicine: Utilized in medical research to understand the therapeutic effects and potential side effects of lovastatin.
Industry: Applied in the pharmaceutical industry for the development and quality control of lovastatin-based drugs.
Mechanism of Action
Epi Lovastatin Hydroxy Acid-d3 (sodium salt) exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, Epi Lovastatin Hydroxy Acid-d3 reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include the HMG-CoA reductase pathway and the downstream effects on lipid metabolism.
Comparison with Similar Compounds
Lovastatin: The non-deuterated form of the compound, used widely as a cholesterol-lowering drug.
Simvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Atorvastatin: A more potent statin with a longer half-life and higher efficacy in lowering cholesterol levels.
Uniqueness: Epi Lovastatin Hydroxy Acid-d3 (sodium salt) is unique due to the presence of deuterium atoms, which provide stability and traceability in research studies. This makes it a valuable tool for studying the pharmacokinetics and metabolism of lovastatin, as well as for developing new therapeutic strategies.
Properties
Molecular Formula |
C24H38NaO6 |
|---|---|
Molecular Weight |
448.6 g/mol |
InChI |
InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/t14-,15+,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3; |
InChI Key |
PDWLGNSFYLIXBF-ABFRTFRBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C.[Na] |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



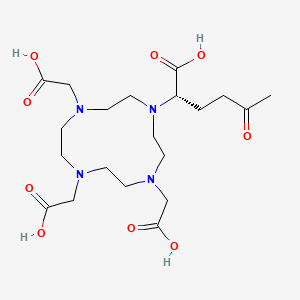

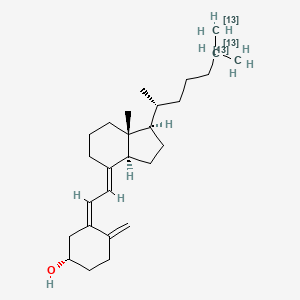
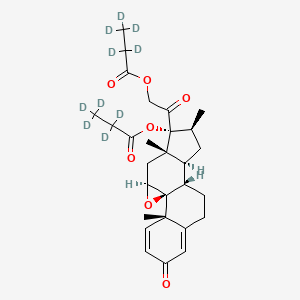
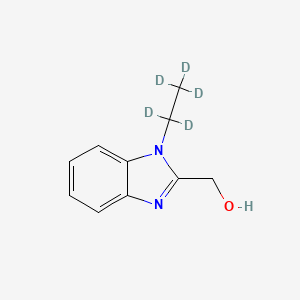
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)
